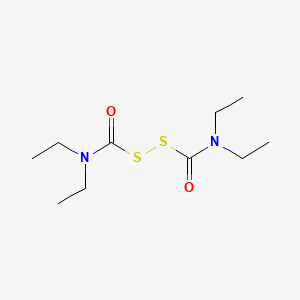
3-Thiaoctanoyl-coenzyme A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-thiaoctanoyl-CoA is a medium-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (pentylsulfanyl)acetic acid. It derives from an octanoyl-CoA and a 2-(pentylsulfanyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
Enzymatic Reactions and Protein Interactions
- 3-Thiaoctanoyl-CoA has been utilized in studies to understand the reductive half-reaction in medium-chain acyl-CoA dehydrogenase, a key enzyme in fatty acid metabolism. Specifically, it forms a charge-transfer complex with oxidized flavin adenine dinucleotide, helping to elucidate the enzyme's functionality (Lau, Brantley, & Thorpe, 1988).
Redox Regulation
- Coenzyme A, including its derivatives like 3-Thiaoctanoyl-CoA, is involved in redox regulation in mammalian cells. The presence of a reactive thiol group and a nucleotide moiety in CoA facilitates a variety of chemical reactions and regulatory interactions, playing a role in metabolic processes and the regulation of gene expression (Gout, 2018).
Synthesis and Applications of CoA Esters
- CoA esters, including those of 3-Thiaoctanoyl-CoA, are synthesized for studying CoA-dependent enzymes and pathways. Their synthesis is crucial for understanding metabolic processes and as standards in metabolomics studies (Peter, Vögeli, Cortina, & Erb, 2016).
Cellular Signaling
- Coenzyme A derivatives are significant in cellular signaling. The involvement of CoA and its thioester derivatives in metabolic regulation and gene expression emphasizes the importance of studying compounds like 3-Thiaoctanoyl-CoA (Davaapil, Tsuchiya, & Gout, 2014).
Antioxidant Function
- In prokaryotic cells, CoA and its derivatives, including 3-Thiaoctanoyl-CoA, have been found to have an antioxidant function. This novel function of CoA in redox regulation, termed protein CoAlation, is significant in protecting proteins from irreversible sulfhydryl overoxidation (Tsuchiya et al., 2018).
Metabolic Disorder Studies
- Studies involving 3-Thiaoctanoyl-CoA contribute to understanding metabolic disorders. For instance, patients with long-chain 3-hydroxyacyl-coenzyme A dehydrogenase deficiency show variations in enzyme activities, emphasizing the role of CoA derivatives in cellular metabolism (Tyni et al., 1997).
Eigenschaften
Produktname |
3-Thiaoctanoyl-coenzyme A |
|---|---|
Molekularformel |
C28H48N7O17P3S2 |
Molekulargewicht |
911.8 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-pentylsulfanylethanethioate |
InChI |
InChI=1S/C28H48N7O17P3S2/c1-4-5-6-10-56-13-19(37)57-11-9-30-18(36)7-8-31-26(40)23(39)28(2,3)14-49-55(46,47)52-54(44,45)48-12-17-22(51-53(41,42)43)21(38)27(50-17)35-16-34-20-24(29)32-15-33-25(20)35/h15-17,21-23,27,38-39H,4-14H2,1-3H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23+,27-/m1/s1 |
InChI-Schlüssel |
JMFXDZKFFYUOAN-SVHODSNWSA-N |
Isomerische SMILES |
CCCCCSCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCSCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCCCCSCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



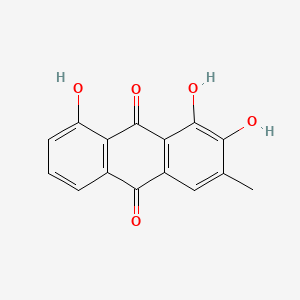

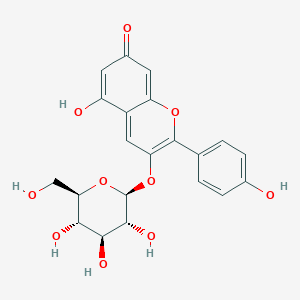
![[2'-Carboxylethyl]-10-methyl-anthracene endoperoxide](/img/structure/B1198243.png)

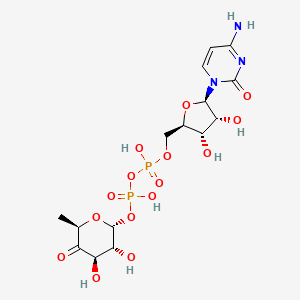

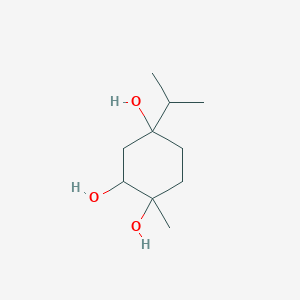


![4-Amino-2-[(Diethylamino)Methyl]Phenol](/img/structure/B1198252.png)
![Spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, 7-chloro-4,6-dimethoxy-6'-methyl-2'-(methylthio)-](/img/structure/B1198254.png)
![4-Ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1198255.png)
